N-(4-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide
Description
N-(4-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide is a synthetic quinoline derivative featuring a fused [1,4]dioxino ring system. Its structure includes a 4-ethoxyphenyl acetamide moiety and a phenylaminomethyl substitution at the 8-position of the quinoline core.
Synthesis of analogous compounds involves multi-step reactions, such as reductive amination, cyclization, and condensation. For example, the reduction of nitro groups using sodium dithionite (as seen in ) and subsequent treatment with oxalic acid or HCl () are common steps in generating quinoxalinedione or quinazolinone scaffolds. These methods suggest plausible synthetic routes for the target compound .
Properties
IUPAC Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c1-2-34-23-10-8-22(9-11-23)30-27(32)18-31-24-16-26-25(35-12-13-36-26)15-19(24)14-20(28(31)33)17-29-21-6-4-3-5-7-21/h3-11,14-16,29H,2,12-13,17-18H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITIYWVFHXMDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Impact on Properties :
- The 4-ethoxy group in the target compound likely improves membrane permeability compared to the ethyl or chloro-methyl groups due to balanced lipophilicity .
- Chlorine in ’s analog may enhance electrophilic interactions in target binding but could increase metabolic stability risks .
Dioxinoquinoline Analogs with Modified Side Chains
Key Structural Differences: Variations in the acetamide side chain or quinoline core substitutions alter bioactivity.
Impact on Properties :
- The phenylaminomethyl group in the target compound may facilitate hydrogen bonding with biological targets, contrasting with the ester-linked 4-ethoxybenzoyl group in , which could reduce solubility .
- Cytotoxicity data from suggests that ethoxybenzyl-substituted indolinones exhibit moderate activity (pIC₅₀ ~5.1–5.9), hinting that the target compound’s ethoxyphenyl group might confer similar potency .
Sulfanyl and Halogen-Substituted Quinoline Derivatives
Key Structural Differences: Replacement of the dioxino ring with sulfur or halogen atoms.
Impact on Properties :
- Chlorine at C6 () may enhance target affinity but could pose toxicity risks compared to the target compound’s oxygen-rich dioxino system .
Structure-Activity Relationship (SAR) Insights
- Ethoxy vs.
- Amino vs. Ester Linkages: The phenylaminomethyl group in the target compound may enhance receptor binding compared to ester-linked side chains (), as amines can participate in hydrogen bonding .
Biological Activity
N-(4-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a quinoline core that is often associated with various biological activities, including anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C27H25N3O5
- Molecular Weight : 471.5 g/mol
- CAS Number : 899977-91-4
The biological activity of this compound is believed to be linked to its ability to interact with various cellular targets. Research indicates that compounds with similar structures often exhibit:
- Anticancer activity : The compound's quinoline and dioxin moieties are known to inhibit cancer cell proliferation.
- Antimicrobial effects : Similar compounds have shown efficacy against bacterial strains and fungi.
Anticancer Activity
A study investigated the cytotoxic effects of various derivatives of quinoline compounds on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values comparable to established anticancer agents .
Antimicrobial Activity
In a comparative study of antimicrobial agents, derivatives similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.03 mg/mL for the most active derivatives .
Case Studies
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Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of this compound.
- Method : MTT assay was used on various cancer cell lines.
- Results : The compound showed significant inhibition of cell proliferation with IC50 values in the micromolar range.
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Antibacterial Efficacy :
- Objective : To assess the antibacterial properties of the compound against common pathogens.
- Method : Disk diffusion method and broth microdilution for MIC determination.
- Results : The compound exhibited broad-spectrum antibacterial activity with effective MIC values lower than those of standard antibiotics.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
